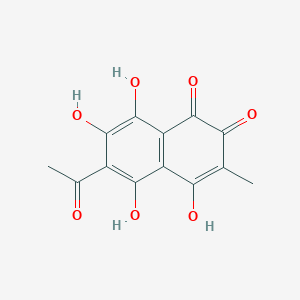
1-(3-Phenyloxiran-2-YL)nonan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Phenyloxiran-2-YL)nonan-1-one is an organic compound characterized by the presence of a phenyloxirane moiety attached to a nonanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Phenyloxiran-2-YL)nonan-1-one typically involves the reaction of a suitable precursor with an epoxidizing agent. One common method is the epoxidation of a styrene derivative using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to form the phenyloxirane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxidation processes using continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize by-products .
化学反応の分析
Types of Reactions
1-(3-Phenyloxiran-2-YL)nonan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(3-Phenyloxiran-2-YL)nonan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-Phenyloxiran-2-YL)nonan-1-one involves its interaction with molecular targets through the oxirane ring. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The specific pathways and targets depend on the context of its application .
類似化合物との比較
Similar Compounds
1-(3-Phenyloxiran-2-YL)ethan-1-one: Similar structure but with a shorter carbon chain.
Styrene oxide: Lacks the nonanone backbone but shares the phenyloxirane moiety.
Uniqueness
1-(3-Phenyloxiran-2-YL)nonan-1-one is unique due to its longer carbon chain, which can influence its physical and chemical properties, making it suitable for specific applications where other similar compounds may not be as effective .
特性
CAS番号 |
63301-29-1 |
|---|---|
分子式 |
C17H24O2 |
分子量 |
260.4 g/mol |
IUPAC名 |
1-(3-phenyloxiran-2-yl)nonan-1-one |
InChI |
InChI=1S/C17H24O2/c1-2-3-4-5-6-10-13-15(18)17-16(19-17)14-11-8-7-9-12-14/h7-9,11-12,16-17H,2-6,10,13H2,1H3 |
InChIキー |
PDJXQGQTOUVKHG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(=O)C1C(O1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-yl]acetic acid](/img/structure/B14504306.png)
![Bicyclo[4.2.1]nona-2,4-dien-9-ol](/img/structure/B14504313.png)










